3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone 3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 70133-32-3
VCID: VC17311693
InChI: InChI=1S/C17H16BrNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2
SMILES:
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.2 g/mol

3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

CAS No.: 70133-32-3

Cat. No.: VC17311693

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone - 70133-32-3

Specification

CAS No. 70133-32-3
Molecular Formula C17H16BrNO4
Molecular Weight 378.2 g/mol
IUPAC Name 3-[4-[(3-bromophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C17H16BrNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2
Standard InChI Key LWFMZQGLJGNUIE-UHFFFAOYSA-N
Canonical SMILES C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[4-[(3-bromophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one, reflects its three key structural components:

  • 2-Oxazolidinone Core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, known for conformational rigidity and hydrogen-bonding capacity.

  • Hydroxymethyl Substituent: A -CH2OH group at position 5 of the oxazolidinone ring, contributing polarity and enabling derivatization.

  • 4-(3-Bromobenzyloxy)phenyl Group: A para-substituted phenyl ring linked via an ether bond to a 3-bromophenylmethyl group, introducing steric bulk and halogen-mediated electronic effects .

The canonical SMILES string C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)CO encodes this arrangement, while the InChIKey LWFMZQGLJGNUIE-UHFFFAOYSA-N ensures unique identification.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₇H₁₆BrNO₄
Molecular Weight378.2 g/mol
Density1.507 g/cm³
Boiling Point531.8°C at 760 mmHg
Flash Point275.4°C
Polar Surface Area (PSA)59.0 Ų
LogP (Octanol-Water)3.41

The moderate LogP value indicates balanced lipophilicity, suitable for traversing biological membranes while retaining water solubility. The high boiling point and flash point suggest thermal stability, advantageous for handling in laboratory settings .

Synthesis and Manufacturing

Reaction Pathways

While no published route explicitly targets this compound, analogous N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones are synthesized via a one-pot method involving:

  • Epoxide-Amine Coupling: Reacting 3-R²-4-R¹-aniline derivatives with epichlorohydrin to form 1-chloro-3-(substituted phenylamino)-2-propanol intermediates .

  • CO₂-Mediated Cyclization: Treating the intermediate with inorganic/organic bases (e.g., K₂CO₃, triethylamine) under CO₂ atmosphere to induce ring closure into the oxazolidinone scaffold .

For this compound, substituting R¹ = H and R² = 3-bromobenzyloxy would yield the target structure. Critical parameters include:

  • Temperature: 20–100°C during cyclization .

  • Base Stoichiometry: Molar ratios of 1:1–20 (amine:base) to drive conversion >75% .

  • Chiral Control: Using (S)-epichlorohydrin produces (R)-configured oxazolidinones, avoiding racemization seen in alternative routes .

Process Optimization

The patent WO2021031533A1 highlights CO₂’s role in suppressing side reactions and enhancing enantiomeric excess . Compared to glycidol-based syntheses, this method eliminates explosive hazards and costly catalysts, improving scalability .

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve the oxazolidinone ring protons (δ 4.0–5.5 ppm) and aromatic signals from the bromophenyl group (δ 7.2–7.8 ppm).

  • Mass Spectrometry (MS): High-resolution MS (Exact Mass: 377.02600) confirms molecular formula .

  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (∼1750 cm⁻¹), -OH (∼3400 cm⁻¹), and C-Br (∼600 cm⁻¹) validate functional groups.

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